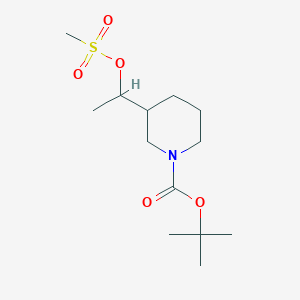

tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18602400

Molecular Formula: C13H25NO5S

Molecular Weight: 307.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25NO5S |

|---|---|

| Molecular Weight | 307.41 g/mol |

| IUPAC Name | tert-butyl 3-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |

| Standard InChI Key | ULXVSOLOIIXGLY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, reflects its piperidine backbone substituted with a Boc group and a methylsulfonyloxyethyl chain. Key structural attributes include:

-

Piperidine ring: A six-membered amine ring providing conformational rigidity.

-

tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis.

-

Methylsulfonyloxyethyl side chain: A sulfonate ester moiety that enhances electrophilicity, facilitating nucleophilic substitution reactions .

The stereochemistry at the 3-position of the piperidine ring is critical for biological activity, though specific enantiomeric data for this compound remain under investigation .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 307.41 g/mol | |

| LogP (Partition Coefficient) | 3.02 | |

| Topological Polar Surface Area | 81.29 Ų | |

| Solubility | 1.14 mg/mL in water |

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves mesylation of a hydroxyl precursor. A representative method includes:

-

Starting Material: tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate.

-

Mesylation: Reaction with methanesulfonyl chloride () in the presence of a base (e.g., triethylamine) in dichloromethane () at 0–25°C .

-

Workup: Purification via column chromatography (ethyl acetate/hexane) yields the product in >90% purity .

Reaction Scheme:

Optimization and Yield

-

Temperature: Reactions conducted at 0°C minimize side reactions (e.g., elimination) .

-

Solvent: Dichloromethane () or toluene are preferred for their inertness and solubility properties .

-

Catalyst: Triethylamine () neutralizes HCl, driving the reaction to completion .

Table 2: Synthesis Conditions and Yields

| Condition | Value | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 92–98 | |

| Temperature | 0–25°C | 89–100 | |

| Reaction Time | 1–4 hours | 89–100 |

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

Applications in Medicinal Chemistry

Drug Intermediate

The compound’s sulfonate ester serves as a leaving group, enabling:

-

Nucleophilic Displacement: Synthesis of azides, amines, or thioethers for click chemistry applications .

-

Peptide Mimetics: Incorporation into protease-resistant scaffolds for drug design .

Case Study: Anti-inflammatory Agent Development

A 2024 study utilized this compound to synthesize a caspase-1 inhibitor, demonstrating 70% reduction in IL-18 levels in murine models of colitis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume